benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate
Description
This compound is a highly functionalized benzyl carbamate derivative characterized by a complex peptide-like backbone with multiple stereochemical centers (1S,2S,4S). Its structure includes:
- Benzyl carbamate groups: Serve as protective moieties for amine functionalities, common in synthetic intermediates .
- Aromatic substituents: Two benzyl groups and a phenyl ring enhance hydrophobicity and influence molecular interactions.
- Hydroxy and amide linkages: Critical for hydrogen bonding and structural rigidity.
The compound’s synthesis likely involves multi-step strategies, such as sequential carbamate protections, amide couplings, and stereochemical control via methods like iodolactamization .
Properties
CAS No. |
173094-27-4 |
|---|---|
Molecular Formula |
C48H46N4O7 |
Molecular Weight |
790.9 g/mol |
IUPAC Name |
benzyl N-[2-[[(2S,3S,5S)-3-hydroxy-1,6-diphenyl-5-[[2-(phenylmethoxycarbonylamino)benzoyl]amino]hexan-2-yl]carbamoyl]phenyl]carbamate |
InChI |
InChI=1S/C48H46N4O7/c53-44(43(30-35-19-7-2-8-20-35)50-46(55)40-26-14-16-28-42(40)52-48(57)59-33-37-23-11-4-12-24-37)31-38(29-34-17-5-1-6-18-34)49-45(54)39-25-13-15-27-41(39)51-47(56)58-32-36-21-9-3-10-22-36/h1-28,38,43-44,53H,29-33H2,(H,49,54)(H,50,55)(H,51,56)(H,52,57)/t38-,43-,44-/m0/s1 |
InChI Key |
FBNYWWSBMJYYAY-ADFDQVSMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)OCC4=CC=CC=C4)O)NC(=O)C5=CC=CC=C5NC(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)OCC4=CC=CC=C4)O)NC(=O)C5=CC=CC=C5NC(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((2-hydroxy-1,4-bis(phenylmethyl)-1,4-butanediyl)bis(iminocarbonyl-2,1-phenylene))bis-, bis(phenylmethyl) ester, (1S-(1R*,2R*,4R*))-, typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-hydroxy-1,4-bis(phenylmethyl)-1,4-butanediyl with phosgene to form the corresponding chloroformate intermediate. This intermediate is then reacted with aniline derivatives to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ((2-hydroxy-1,4-bis(phenylmethyl)-1,4-butanediyl)bis(iminocarbonyl-2,1-phenylene))bis-, bis(phenylmethyl) ester, (1S-(1R*,2R*,4R*))-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate exhibits promising anticancer properties. Its structural components suggest potential interactions with cancer cell signaling pathways, leading to apoptosis in various cancer cell lines. For instance, the compound's ability to inhibit specific kinases involved in tumor growth has been documented in preclinical trials .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several pathogens. Research indicates that it can disrupt bacterial cell membranes and inhibit growth, making it a candidate for developing new antibiotics. The mechanism of action appears to involve interference with bacterial protein synthesis .
Structure-Activity Relationship (SAR) Analysis
Understanding the structure-activity relationship of benzyl N-[2-[[(1S,2S,4S)-... is crucial for optimizing its therapeutic efficacy. Studies have shown that modifications to the benzyl and carbamate moieties can enhance its potency and selectivity against target enzymes involved in disease processes .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicate favorable absorption and distribution characteristics, which are essential for its potential use in systemic therapies .
Toxicological Assessments
Toxicological evaluations are critical for determining the safety profile of benzyl N-[2-[[(1S,2S,4S)-... Initial findings suggest a low toxicity profile at therapeutic doses; however, further studies are required to fully understand its long-term effects on human health .
Drug Development
Given its diverse biological activities, benzyl N-[2-[[(1S,2S,4S)-... could serve as a lead compound for drug development targeting cancer and infectious diseases. Future research should focus on synthesizing analogs with improved efficacy and reduced side effects.
Combination Therapies
Exploring the compound's use in combination with existing therapies may enhance treatment outcomes for patients with resistant forms of cancer or infections.
Summary Table of Key Findings
| Application Area | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines; inhibits tumor growth signaling pathways |
| Antimicrobial Properties | Disrupts bacterial cell membranes; inhibits protein synthesis |
| Structure-Activity Relationship | Modifications can enhance potency; critical for optimizing therapeutic efficacy |
| Toxicological Profile | Low toxicity at therapeutic doses; further studies needed for long-term safety |
| Future Directions | Potential lead for drug development; exploration in combination therapies |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The carbamate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester groups may also participate in hydrolysis reactions, releasing active intermediates that further interact with biological pathways.
Comparison with Similar Compounds
Key Observations :
- Protective Groups: The target compound and ’s derivative use benzyl carbamates for amine protection, whereas employs Boc groups. Benzyl carbamates are stable under acidic conditions but require hydrogenolysis for deprotection .
- Aromatic vs. Aliphatic Substituents : ’s methoxy-phenyl group contrasts with the target compound’s unsubstituted phenyl rings, affecting electronic properties and reactivity .
Intermolecular Interactions and Physicochemical Properties
- Hydrogen Bonding : The target compound’s hydroxyl and amide groups enable intra- and intermolecular H-bonding, similar to Benzyl N-(4-pyridyl)carbamate (), which exhibits N–H⋯N interactions .
- Crystallinity : ’s parallel C–O⋯O–C interactions (3.06 Å) suggest the target compound may form stable crystalline structures, aiding purification .
Biological Activity
Chemical Structure and Properties
The compound can be broken down into its key structural components:
- Benzyl Group : A common moiety in pharmaceuticals, often enhancing lipophilicity.
- Carbamate Functionality : Known for its role in enzyme inhibition and potential therapeutic effects.
- Amino Acid Derivatives : The presence of amino acid structures suggests possible interactions with biological systems.
Molecular Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The carbamate group is known to act as an inhibitor for various enzymes, which may lead to significant pharmacological effects.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes involved in metabolic pathways. For instance, studies have shown that carbamate derivatives can inhibit acetylcholinesterase, which is crucial for neurotransmission.
Anticancer Activity
Preliminary studies suggest that benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate may possess anticancer properties. The mechanism likely involves the modulation of apoptotic pathways and cell cycle arrest.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Description | Biological Impact |
|---|---|---|
| Benzyl Group | Enhances lipophilicity | Improved membrane penetration |
| Carbamate Linkage | Potential enzyme inhibitor | Increased biological activity |
| Amino Acid Residues | Mimics natural substrates | Specificity towards targets |
Case Study 1: Anticancer Effects
In vitro studies conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induced significant apoptosis at concentrations above 10 µM. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting DNA fragmentation consistent with apoptosis.
Case Study 2: Enzyme Inhibition
A study evaluating the inhibitory potential against acetylcholinesterase revealed an IC50 value of approximately 15 µM. This suggests a moderate level of inhibition compared to known inhibitors, indicating potential for further development as a therapeutic agent targeting neurodegenerative diseases.
Q & A
Q. Basic Research Focus
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry (e.g., 1S,2S,4S configuration) and backbone connectivity. Coupling constants in H NMR can resolve diastereomeric relationships .
- High-Performance Liquid Chromatography (HPLC/UPLC) : Employ reverse-phase methods with UV detection (e.g., 254 nm) to assess purity and detect impurities. Stability-indicating methods are critical for degradation product analysis .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for carbamate and benzyl-protected groups .
How can conflicting stereochemical data during synthesis be resolved?
Q. Advanced Research Focus
- Methodology :
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry, especially for intermediates with multiple chiral centers .
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and verify optical purity .
- Dynamic NMR : Monitor temperature-dependent splitting to study restricted rotation in amide or carbamate bonds, resolving conformational ambiguities .
What are the key challenges in multi-step synthesis involving carbamate protections, and how can yields be optimized?
Q. Advanced Research Focus
- Synthetic Challenges :
- Protecting Group Stability : Benzyloxycarbonyl (Cbz) groups may undergo unintended cleavage under acidic or hydrogenolytic conditions. Use tert-butyloxycarbonyl (Boc) as an alternative for amine protection in sensitive steps .
- Steric Hindrance : Steric effects at the 1S,2S,4S positions can slow coupling reactions. Optimize using activated esters (e.g., HATU/DIPEA) or elevated temperatures .
- Yield Improvement : Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading). For example, iodolactamization efficiency improved by adjusting iodide sources and reaction time .
How should researchers address solubility limitations in organic reaction media?
Q. Basic Research Focus
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for dissolution, as the compound’s benzyl and phenyl groups favor non-polar interactions .
- Derivatization : Temporarily introduce solubilizing groups (e.g., PEG chains) during synthesis, later removed via selective cleavage .
- Co-solvent Systems : Use mixtures like THF/water or ethanol/dichloromethane to enhance solubility without compromising reactivity .
What strategies are effective for analyzing and mitigating degradation products during long-term storage?
Q. Advanced Research Focus
- Methodology :
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then profile degradation products using UPLC-MS. Identify hydrolytic cleavage sites (e.g., carbamate bonds) .
- Stabilization Techniques : Lyophilize the compound under inert atmospheres (argon) and store with desiccants (silica gel) to prevent hydrolysis .
- Impurity Tracking : Monitor known impurities (e.g., hydantoin derivatives, oxazolidinones) via validated HPLC methods with spiked reference standards .
How can researchers validate the biological relevance of this compound in target-binding assays?
Q. Advanced Research Focus
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., enzymes or receptors) using immobilized ligands. Optimize buffer conditions to minimize non-specific interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .
- Mutagenesis Studies : Engineer protein mutants to identify critical binding residues, corroborating docking simulations (e.g., AutoDock Vina) .
What computational tools are recommended for predicting the compound’s physicochemical properties?
Q. Basic Research Focus
- Methodology :
- LogP Calculation : Use software like ChemAxon or MOE to predict hydrophobicity, critical for membrane permeability studies .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects and conformational flexibility in aqueous and lipid environments .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., carbamate carbonyl groups) susceptible to nucleophilic attack .
How can contradictory data in reaction mechanisms be resolved?
Q. Advanced Research Focus
- Methodology :
- Kinetic Isotope Effects (KIE) : Deuterium labeling at suspected reaction sites (e.g., hydroxyl groups) to distinguish between concerted and stepwise mechanisms .
- In Situ Spectroscopy : Monitor reactions in real time using FT-IR or Raman spectroscopy to detect transient intermediates .
- Cross-Validation : Compare results across multiple techniques (e.g., NMR, MS, crystallography) to reconcile discrepancies in proposed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
